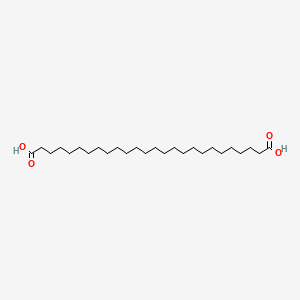Hexacosanedioic acid
CAS No.: 3365-67-1
Cat. No.: VC1836600
Molecular Formula: C26H50O4
Molecular Weight: 426.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3365-67-1 |
|---|---|
| Molecular Formula | C26H50O4 |
| Molecular Weight | 426.7 g/mol |
| IUPAC Name | hexacosanedioic acid |
| Standard InChI | InChI=1S/C26H50O4/c27-25(28)23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26(29)30/h1-24H2,(H,27,28)(H,29,30) |
| Standard InChI Key | JJWZFUFNJNGKAF-UHFFFAOYSA-N |
| SMILES | C(CCCCCCCCCCCCC(=O)O)CCCCCCCCCCCC(=O)O |
| Canonical SMILES | C(CCCCCCCCCCCCC(=O)O)CCCCCCCCCCCC(=O)O |
Introduction
Physical and Chemical Properties
Hexacosanedioic acid possesses distinctive physical and chemical characteristics that make it valuable for various applications. Table 1 summarizes the key properties of this compound:
| Property | Value |
|---|---|
| CAS Number | 3365-67-1 |
| Molecular Formula | C26H50O4 |
| Molecular Weight | 426.7 g/mol |
| Physical State | Solid |
| Classification | Fatty Acids, Dicarboxylic acids |
The compound features a long hydrocarbon chain (26 carbon atoms) with carboxylic acid groups at both ends, which is characteristic of dicarboxylic acids . These structural features contribute to its chemical behavior and reactivity, particularly in polymerization reactions where both carboxylic acid groups can participate in bond formation.
Biological Activities
Role in Pulmonary Arterial Hypertension
A 2023 study focused on plasma untargeted metabolomics revealed a decrease in hexacosanedioic acid levels in patients with pulmonary arterial hypertension (PAH) compared to control groups . This discovery suggests that hexacosanedioic acid might play a role in the pathophysiology of PAH, though the exact mechanisms require further investigation. The study noted that hexacosanedioic acid was among several metabolites, particularly phospholipids, that showed altered levels in PAH patients, providing insights into the metabolic fingerprints of this complex disease .
Applications in Various Fields
Materials Science Applications
Due to its structural properties, hexacosanedioic acid serves as a valuable precursor for the synthesis of polyesters and polyamides. These polymers have significant applications in biomedical fields due to their biocompatibility and potential for controlled degradation. The long hydrocarbon chain of hexacosanedioic acid contributes to the physical properties of these polymers, including their mechanical strength, flexibility, and degradation profiles.
Biomedical Applications
In the biomedical field, long-chain dicarboxylic acids like hexacosanedioic acid are being explored for their roles in drug delivery systems and tissue engineering scaffolds. Their ability to form biodegradable polymers makes them particularly attractive for applications where temporary structural support is needed, such as in tissue regeneration or controlled drug release systems. The biodegradability of these polymers allows them to be gradually resorbed by the body, eliminating the need for removal procedures and reducing the risk of long-term complications.
Research Findings
Cytotoxicity Studies
Detailed research conducted on hexacosanedioic acid purified from n-hexane extract of Withania somnifera fruit demonstrated significant cytotoxic effects against breast cancer cell lines. The investigators employed Incucyte imaging analysis to assess cell growth inhibition at different concentrations (12.5, 25, and 50 μg/mL) .
Table 2: Cell Confluency Results for Hexacosanedioic Acid Treatment on SKBR3 Breast Cancer Cells
| Treatment | Concentration (μg/mL) | Cell Confluency (%) |
|---|---|---|
| Negative Control | - | ~98% |
| Hexacosanedioic Acid | 50 | 45% |
| Hexacosanedioic Acid | 25 | 20% |
| Standard Drug | 25 | 20% |
These results indicate that hexacosanedioic acid at 50 μg/mL significantly reduced cell confluency to 45% compared to the negative control (98%), demonstrating its potential as an anticancer agent . Notably, at 25 μg/mL, hexacosanedioic acid showed comparable efficacy to the standard drug used in the study, both achieving approximately 20% cell confluency. These findings suggest that hexacosanedioic acid could potentially be developed as a novel anticancer therapeutic, particularly for breast cancer treatment.
Metabolomic Studies
In a metabolomic study focused on pulmonary arterial hypertension (PAH), hexacosanedioic acid was found to be decreased in the plasma of PAH patients compared to control subjects . This finding was part of a broader analysis that identified 21 metabolites significantly altered in PAH patients, primarily related to phospholipid metabolic pathways. The decreased levels of hexacosanedioic acid, along with changes in phosphatidylcholines (PCs), phosphatidylethanolamines (PEs), and other lipid molecules, provide insights into the metabolic alterations associated with PAH and may contribute to understanding the pathophysiology of this complex disease .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume